5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate
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Overview
Description
5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate is a fluorinated pyrazole derivative Pyrazoles and their derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate typically involves a multi-step process One common method includes the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone to form the pyrazole ringThe reaction conditions often involve the use of strong acids or bases and may require elevated temperatures to drive the reactions to completion .
Chemical Reactions Analysis
5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrazole derivatives.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. This can result in various therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate can be compared with other fluorinated pyrazole derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: This compound has additional functional groups that may enhance its biological activity against specific targets. The uniqueness of this compound lies in its specific trifluoromethanesulfonate group, which can significantly influence its chemical reactivity and biological properties .
Properties
Molecular Formula |
C11H8F4N2O3S |
---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)-1-methylpyrazol-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F4N2O3S/c1-17-9(7-2-4-8(12)5-3-7)6-10(16-17)20-21(18,19)11(13,14)15/h2-6H,1H3 |
InChI Key |
WIMZYFMJFWPXSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OS(=O)(=O)C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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